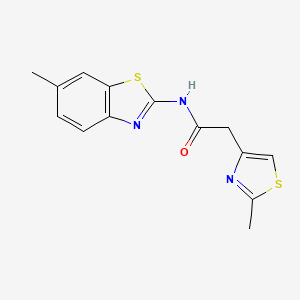

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of molecules that exhibit a wide range of biological and chemical properties due to their unique structural framework. The presence of benzothiazole and thiazol moieties in this compound suggests potential for diverse chemical reactions and biological activities. These structures are commonly found in molecules with pharmacological importance, hinting at the compound's potential utility in various applications.

Synthesis Analysis

The synthesis of compounds related to "N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide" involves refluxing benzothiazoles with acetic acid to form hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides. The nature of the assemblies is characteristic of the substituent in the benzothiazole moiety, leading to various molecular interactions and hydrogen bonding patterns (Balijapalli et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds exhibits almost planar configurations for the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety, with the adamantyl substituent occupying a gauche position relative to the C—N bond of the acetamide moiety. This arrangement facilitates the formation of dimers via N—H⋯N hydrogen bonds and further linkage through C—H⋯O hydrogen bonds and S⋯S interactions (Bunev et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their molecular structure. For instance, the acidity constants (pKa) of acetamide derivatives reveal that protonation occurs on nitrogen atoms at different rings, affecting their chemical behavior and interaction with other molecules (Duran & Canbaz, 2013).

Propiedades

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c1-8-3-4-11-12(5-8)20-14(16-11)17-13(18)6-10-7-19-9(2)15-10/h3-5,7H,6H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUPPGJMFRQOTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-isopropylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5641038.png)

amino](2-methylphenyl)acetic acid](/img/structure/B5641039.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5641044.png)

![9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641048.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-(4-pyridinyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5641056.png)

![4-[5-(1,4-dioxan-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5641064.png)

![ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5641068.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5641077.png)

![3-{4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-piperazinyl}phenol](/img/structure/B5641107.png)

![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5641114.png)

![N-({5-[(dimethylamino)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)quinoline-6-carboxamide](/img/structure/B5641123.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5641130.png)